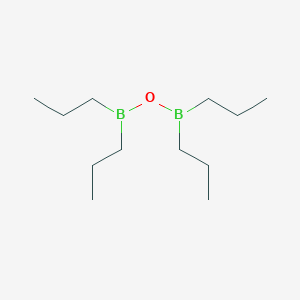

Tetrapropyldiboroxane

Description

Historical Context and Evolution of Diboroxane Research

The study of organometallic compounds, including those of boron, has its roots in the 18th century. The first organometallic compound, cacodyl, an organoarsenic compound, was identified in 1760. rsc.org This early work laid the foundation for the concept of valency, a key principle in understanding chemical bonding. rsc.org Research into boron compounds, particularly those containing boron-oxygen bonds, has evolved significantly over time. Initially, the focus was on simple inorganic borates and boric acid. libretexts.org However, the 20th century saw a surge in the exploration of organoboron chemistry, driven by the discovery of hydroboration by H.C. Brown, which provided a versatile method for the synthesis of organoboranes. This spurred investigations into the reactivity and properties of various organoboron compounds, including those with B-O-B linkages.

Significance of Boron-Oxygen-Boron Linkages in Main Group Chemistry

The boron-oxygen bond is a fundamental interaction in main group chemistry. Boron's electron deficiency makes it highly oxophilic, leading to the ready formation of strong boron-oxygen single bonds. nih.gov In many boron compounds, the B-O-B linkage is a recurring structural motif. libretexts.org This linkage is central to the structure of boric oxide (B₂O₃) and various polyborates. libretexts.org The strength and stability of the B-O-B bond contribute to the thermal stability of many boron-containing materials, such as borosilicate glass. libretexts.org The nature of the bonding in these systems can vary, with some compounds exhibiting partial double bond character, influencing their chemical and physical properties. nih.gov

Classification and Structural Diversity of Organodiboroxanes

Organodiboroxanes can be broadly classified based on the nature of the organic substituents attached to the boron atoms. These substituents can be alkyl, aryl, or other functional groups, leading to a wide array of structures and properties. The geometry around the boron atoms is typically trigonal planar, although tetrahedral structures can be observed in adducts. The B-O-B angle is a key structural parameter and can vary depending on the steric bulk of the organic groups. The structural diversity extends to cyclic and polymeric systems containing multiple B-O-B linkages.

Research Landscape and Emerging Areas in Diboroxane Chemistry

The research landscape in organic synthesis, including organoboron chemistry, is continually evolving, with a focus on developing new materials and improving reaction efficiency. nih.gov Current research in diboroxane chemistry is driven by the potential applications of these compounds in materials science, catalysis, and organic synthesis. Emerging areas of interest include the synthesis of novel diboroxanes with tailored electronic and steric properties, the exploration of their reactivity as Lewis acids and in catalysis, and their use as precursors for advanced materials such as ceramics and polymers. researchgate.netiitd.ac.in The development of sophisticated analytical techniques continues to provide deeper insights into the structure and bonding of these complex molecules. trendscarbo.com

Properties

CAS No. |

52102-14-4 |

|---|---|

Molecular Formula |

C12H28B2O |

Molecular Weight |

210.0 g/mol |

IUPAC Name |

dipropylboranyloxy(dipropyl)borane |

InChI |

InChI=1S/C12H28B2O/c1-5-9-13(10-6-2)15-14(11-7-3)12-8-4/h5-12H2,1-4H3 |

InChI Key |

HOGOJKTVPXUBJC-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC)(CCC)OB(CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Elucidation for Tetrapropyldiboroxane

Direct Synthesis Approaches to Organodiboroxanes

Direct synthesis methods aim to construct the diboroxane skeleton in a single key step from carefully chosen precursors. These approaches often involve the controlled reaction between a boron source and an oxygen source under specific conditions.

Precursor Selection and Stoichiometric Control

The selection of appropriate precursors is paramount for the successful synthesis of tetrapropyldiboroxane. A common strategy involves the reaction of a trialkylborane, in this case, tripropylborane (B75235) (B(C₃H₇)₃), with a limited amount of an oxygen source. The stoichiometry must be precisely controlled to favor the formation of the diboroxane over other potential products like boronic acids or borinic acids. For instance, the reaction of two equivalents of tripropylborane with one equivalent of an oxygen-donating agent is the theoretical ideal for diboroxane formation.

Another viable precursor is dipropylboron halide (e.g., dipropylboron chloride, (C₃H₇)₂BCl), which can undergo hydrolysis or react with a suitable oxygen transfer reagent. The nature of the propyl group (n-propyl vs. isopropyl) can also influence the reactivity and the physical properties of the resulting diboroxane.

Table 1: Key Precursors for Direct Synthesis of this compound

| Precursor Class | Specific Example | Role in Reaction |

| Trialkylborane | Tri-n-propylborane | Provides the propyl groups and boron atoms |

| Organoboron Halide | Di-n-propylboron chloride | Boron and propyl group source, halide is a leaving group |

| Oxygen Source | Water, Molecular Oxygen, Metal Oxides | Provides the bridging oxygen atom |

Reaction Conditions Optimization (Temperature, Solvent, Atmosphere)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. Lower temperatures are often favored to control the exothermicity of the reaction, particularly when using potent oxidizing agents. Conversely, some reactions may require heating to proceed at a reasonable rate.

Solvent: The choice of solvent is critical as it can influence the solubility of reactants and intermediates, as well as the reaction pathway. Aprotic, non-polar solvents like hexane (B92381) or toluene (B28343) are often employed to prevent unwanted side reactions, such as the hydrolysis of the boron-carbon bonds.

Atmosphere: Due to the sensitivity of organoboron compounds to oxidation and moisture, these reactions are typically carried out under an inert atmosphere, such as nitrogen or argon. This prevents the uncontrolled oxidation of the starting materials and the hydrolysis of the product.

Indirect Synthetic Routes via Boron Intermediates

Indirect methods involve the synthesis of stable boron-containing intermediates, which are then converted to this compound in a subsequent step. These routes can offer greater control over the final product.

Utilization of Boronic Acids and Esters in Diboroxane Formation

Propylboronic acid ((C₃H₇)B(OH)₂) and its esters are versatile intermediates in the synthesis of this compound. nih.gov Boronic acids can be synthesized through various methods, including the palladium-catalyzed borylation of propyl halides. nih.gov The dehydration of propylboronic acid, typically by heating under vacuum or with a dehydrating agent, leads to the formation of the corresponding boroxine (B1236090) (a cyclic trimer), which can exist in equilibrium with the linear diboroxane.

Boronic esters, such as pinacol (B44631) propylboronate, can also serve as precursors. abcr.comacs.org Hydrolysis of the boronic ester followed by controlled dehydration can yield the desired diboroxane. The use of boronic esters offers advantages in terms of stability and ease of purification. researchgate.net

Table 2: Indirect Synthesis via Boronic Acid Dehydration

| Reactant | Product | Conditions |

| Propylboronic Acid | This compound/Propylboroxine | Heating, azeotropic removal of water |

Role of Boron Halides in Alkyl/Aryl Substitution Reactions

Boron halides, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), are powerful Lewis acids that can be used to prepare organoboron halides. taylorfrancis.com These reagents can facilitate the cleavage of ether C-O bonds. taylorfrancis.com The reaction of a boron trihalide with a propylating agent (e.g., a Grignard reagent or an organolithium reagent) in a stoichiometric ratio can produce dipropylboron halides. These intermediates can then be hydrolyzed under controlled conditions to form this compound. The high reactivity of boron halides necessitates careful control of the reaction conditions to avoid over-alkylation or other side reactions. tennessee.eduresearchgate.net Boron tribromide, for instance, is a versatile reagent for preparing anhydrous bromides and oxybromides. rsc.org

Mechanistic Studies of this compound Formation

The formation of this compound can proceed through several mechanistic pathways, depending on the chosen synthetic route.

In the direct synthesis from tripropylborane and an oxygen source, the mechanism likely involves the initial coordination of the oxygen atom to the Lewis acidic boron center. This is followed by the migration of a propyl group from boron to oxygen, leading to the formation of a borinic ester intermediate ((C₃H₇)₂B-O-C₃H₇). A subsequent reaction with another molecule of tripropylborane or a related species, followed by the elimination of a hydrocarbon, could then lead to the B-O-B linkage.

When starting from the hydrolysis of a dipropylboron halide, the mechanism is more straightforward. The halide is displaced by a hydroxyl group to form a dipropylborinic acid ((C₃H₇)₂BOH). Two molecules of this borinic acid can then undergo a condensation reaction, eliminating a molecule of water to form the B-O-B bond of this compound.

The formation from boronic acids involves an equilibrium between the monomeric acid, the linear diboroxane, and the cyclic boroxine. The position of this equilibrium is influenced by factors such as concentration, temperature, and the presence of water. Mechanistic studies often employ techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling to probe the intermediates and transition states involved in these transformations. researchgate.netnih.govresearchgate.net

Information regarding "this compound" is not available in the public domain.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no specific information was found regarding its synthetic methodologies, reaction intermediates, or the kinetics of its formation.

The search results yielded general information on related classes of compounds, such as tetraphenyldiboroxane, and provided broad overviews of concepts like reaction intermediates and bond formation kinetics in other chemical systems. However, no documents or data were identified that specifically address the synthesis, characterization, or reaction kinetics of this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" as requested, due to the apparent lack of published research on this specific compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Tetrapropyldiboroxane

Advanced Diffraction Techniques for Solid-State Structure Determination

Diffraction methods are unparalleled in their ability to map atomic positions in the solid state, providing definitive proof of a molecule's connectivity and conformation.

Single-Crystal X-ray Diffraction (e.g., as applied to tetraphenyldiboroxane)

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. By irradiating a well-ordered single crystal with X-rays, a diffraction pattern is generated that can be mathematically resolved into a three-dimensional electron density map, revealing the precise location of each atom.

While a specific crystal structure for Tetrapropyldiboroxane is not detailed in readily available literature, the analysis of analogous compounds provides critical insight. For instance, the SC-XRD study of tetraphenyldiboroxane reveals key structural features of the diboroxane core. The central B-O-B linkage is not linear, and the molecule adopts a specific conformation to minimize steric strain between the bulky substituent groups. The data from such studies provide exact bond lengths and angles, which are crucial for theoretical modeling and reactivity prediction.

Table 1: Selected Crystallographic Data for an Analogous Diboroxane (Tetraphenyldiboroxane) This table presents data for an exemplary compound to illustrate the type of information obtained from SC-XRD.

| Parameter | Value |

|---|---|

| B-O Bond Length | ~1.37 Å |

| B-C Bond Length | ~1.57 Å |

| B-O-B Bond Angle | ~135° |

| O-B-C Bond Angle | ~123° |

| C-B-C Bond Angle | ~114° |

Powder X-ray Diffraction for Polymorphic Analysis (e.g., as applied to tetrakis(pentafluorophenyl)diboroxane)

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. It is particularly valuable for identifying different crystalline forms of a single compound, known as polymorphs. Polymorphs can exhibit distinct physical properties, and PXRD provides a characteristic "fingerprint" for each form based on its unique crystal lattice.

The analysis involves directing X-rays at a powdered sample and measuring the scattering intensity at various angles. Each crystalline phase produces a unique diffraction pattern of peaks at specific two-theta (2θ) angles. While specific polymorphic studies on tetrakis(pentafluorophenyl)diboroxane are not widely reported, the PXRD technique is broadly applicable. By comparing the diffraction pattern of a sample to known standards, one can identify the polymorphic form, assess its purity, and monitor for any phase transitions induced by factors like temperature or pressure.

Table 2: Illustrative PXRD Data for Two Hypothetical Polymorphs This table demonstrates how PXRD data can distinguish between different crystal forms.

| Polymorph | Characteristic 2θ Peaks (°) |

|---|---|

| Form A | 10.2, 15.5, 20.8, 25.1 |

| Form B | 11.5, 16.3, 19.9, 26.4 |

Advanced Spectroscopic Probes for Elucidating Molecular Structure and Dynamics

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR, ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei of different atoms can be identified by their unique resonance frequencies (chemical shifts).

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the electronic nature of its substituents. For tricoordinate boron atoms in diboroxanes, the ¹¹B NMR signal is expected to appear in a characteristic downfield region. The presence of an oxygen atom bonded to the boron typically results in a resonance at a higher field compared to the corresponding alkylborane. sci-hub.st

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the different protons in the propyl chains (e.g., the -CH₂- group adjacent to the boron, the central -CH₂- group, and the terminal -CH₃ group), with characteristic splitting patterns (multiplicity) due to coupling with adjacent protons.

¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Each chemically unique carbon atom in the propyl groups of this compound would give a distinct signal, with its chemical shift influenced by its proximity to the boron and oxygen atoms.

Table 3: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹¹B | (R₂B)₂O | 30 - 35 |

| ¹H | B-CH₂-CH₂-CH₃ | ~0.8 - 1.2 |

| ¹H | B-CH₂-CH₂-CH₃ | ~1.3 - 1.7 |

| ¹H | B-CH₂-CH₂-CH₃ | ~0.9 - 1.1 |

| ¹³C | B-CH₂-CH₂-CH₃ | ~15 - 25 (broad due to B coupling) |

| ¹³C | B-CH₂-CH₂-CH₃ | ~18 - 22 |

| ¹³C | B-CH₂-CH₂-CH₃ | ~13 - 16 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Bond Characterization

Vibrational spectroscopy probes the stretching and bending of chemical bonds. Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.comksu.edu.sa These techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. acs.org

For this compound, the most diagnostic feature is the B-O-B linkage. The asymmetric stretching vibration of this bond gives rise to a strong absorption in the IR spectrum, while the symmetric stretch is typically observed in the Raman spectrum. sci-hub.st Studies on related boroxine (B1236090) compounds show characteristic vibrations for the B-O group in the 1300-1400 cm⁻¹ region. researchgate.netmdpi.com The C-H stretching and bending vibrations of the propyl groups would also be prominent in both spectra.

Table 4: Characteristic Vibrational Frequencies for Diboroxanes

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| B-O-B Asymmetric Stretch | IR | 1350 - 1410 |

| B-O-B Symmetric Stretch | Raman | ~700 - 750 |

| C-H Aliphatic Stretch | IR & Raman | 2850 - 3000 |

| B-C Stretch | IR & Raman | 1100 - 1200 |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Validation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of the parent ion, as very few combinations of atoms will have the same exact mass.

Fragment Analysis: When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would likely involve the sequential loss of propyl radicals (loss of 43 amu) or the cleavage of the B-O or B-C bonds. libretexts.orgdummies.com Analyzing these fragments helps to confirm the connectivity of the atoms.

Table 5: Expected Ions in the Mass Spectrum of this compound (C₁₂H₂₈B₂O)

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₁₂H₂₈B₂O]⁺ | Molecular Ion |

| [M - 43]⁺ | [C₉H₂₁B₂O]⁺ | Loss of a propyl radical (•C₃H₇) |

| [M - 86]⁺ | [C₆H₁₄B₂O]⁺ | Loss of two propyl radicals |

| [C₃H₇B-O-BC₃H₇]⁺ | [C₆H₁₄BO]⁺ | Fragment containing the B-O-B core |

Electron Microscopy Techniques (e.g., SEM, TEM, STEM) for Morphological and Local Structural Analysis

Electron microscopy techniques are indispensable for visualizing materials at the micro- and nanoscale, providing direct information about their morphology, size, and structure. For a compound like this compound, particularly in its solid state or as part of a larger assembly, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM) would offer critical insights.

Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface morphology and texture of a sample. diva-portal.org An electron beam is scanned across the surface, generating signals that provide a three-dimensional-like image. diva-portal.org For a bulk or crystalline sample of this compound, SEM analysis would reveal details about crystal habit, surface topography, and the size distribution of agglomerates. The technique is also adept at showing how the material is distributed on a substrate.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution images than SEM by passing a beam of electrons through an ultrathin specimen. diva-portal.org This technique allows for the visualization of the internal structure. To analyze this compound, the compound would likely need to be dispersed on a TEM grid. TEM could reveal the nanoscale morphology, confirm the amorphous or crystalline nature of nanoparticles, and identify any ordered arrangements in the solid state. acs.org High-resolution TEM (HRTEM) could potentially visualize the lattice fringes if the material is crystalline. acs.org

Scanning Transmission Electron Microscopy (STEM): STEM combines principles of both SEM and TEM, scanning a focused electron beam across a thin sample and collecting the transmitted electrons. tescan.com A key advantage of STEM is its ability to perform analytical techniques with high spatial resolution, such as compositional mapping using Energy-Dispersive X-ray Spectroscopy (EDS). diva-portal.org For this compound, STEM analysis could provide detailed images of nanoparticle morphology while simultaneously mapping the distribution of boron, oxygen, and carbon, confirming the homogeneity of the compound at the nanoscale. acs.orgtescan.com

The data obtained from these techniques would be crucial for quality control in synthesis and for understanding the material's physical properties in various applications.

Table 1: Representative Morphological Data from Electron Microscopy This table illustrates the type of data that would be obtained from electron microscopy analysis of a hypothetical solid sample of this compound.

| Technique | Parameter Measured | Hypothetical Value | Information Gained |

|---|---|---|---|

| SEM | Particle Agglomerate Size | 5-50 µm | Macroscopic morphology and particle clustering |

| TEM | Primary Particle Size | 200-800 nm | Size and shape of individual nanoparticles |

| HRTEM | Crystallinity | Largely amorphous with some crystalline domains | Degree of structural order at the nanoscale |

| STEM-EDS | Elemental Distribution | Homogeneous B, O, C signals | Confirmation of uniform composition |

Surface-Sensitive Characterization for Interfacial Studies

The surface chemistry of a compound dictates its interaction with other materials and its environment. Surface-sensitive techniques are vital for understanding the elemental composition, chemical states, and topography of the outermost atomic layers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for surface analysis, providing quantitative elemental and chemical state information from the top 1-10 nanometers of a material. phi.comthermofisher.combrighton-science.com The sample is irradiated with X-rays, causing the emission of core-level electrons. phi.com The binding energy of these electrons is characteristic of the element and its chemical environment (oxidation state). thermofisher.com

For this compound, an XPS survey scan would confirm the presence of Boron (B), Oxygen (O), and Carbon (C) on the surface and detect any contaminants. High-resolution scans of the B 1s, O 1s, and C 1s regions would provide detailed chemical state information.

B 1s Spectrum: The B 1s peak for boron bonded to oxygen (as in the B-O-B bridge) is expected to appear at a higher binding energy than elemental boron due to the electron-withdrawing effect of oxygen. Based on studies of other organoboron compounds, this peak would likely fall in the 191-193 eV range. researchgate.net The presence of B-C bonds from the propyl groups would contribute to this region, typically at a slightly lower binding energy than B-O bonds.

O 1s Spectrum: The O 1s spectrum would show a primary peak corresponding to the B-O-B linkage.

C 1s Spectrum: The C 1s spectrum would be dominated by C-C and C-H bonds from the propyl chains.

This analysis is crucial for confirming the integrity of the B-O-B structure at the surface and for studying the effects of surface oxidation or degradation. researchgate.net

Table 2: Expected XPS Binding Energies for this compound Binding energies are referenced to adventitious carbon at 284.8 eV. Values are estimates based on data for analogous organoboron compounds. researchgate.netaip.org

| Element (Core Level) | Chemical Bond | Expected Binding Energy (eV) | Component in this compound |

|---|---|---|---|

| B 1s | B-O | ~192.5 | Diboroxane (B-O-B) bridge |

| B 1s | B-C | ~191.0 | Boron-propyl group linkage |

| O 1s | B-O-B | ~532.0 | Diboroxane (B-O-B) bridge |

| C 1s | C-C, C-H | ~285.0 | Propyl chains |

| C 1s | C-B | ~284.0 | Carbon adjacent to Boron |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a three-dimensional topographical map of a surface. tribology.rsazooptics.com A sharp tip attached to a flexible cantilever is scanned across the sample, and the deflection of the cantilever is used to reconstruct the surface features with nanoscale precision. nih.gov

When applied to a thin film or deposited layer of this compound, AFM would provide quantitative data on surface roughness, grain or particle size, and the presence of any surface defects or domains. nih.gov The technique can be operated in different modes; for instance, tapping mode minimizes lateral forces, which is ideal for potentially soft organic or organometallic samples. nih.gov

In addition to topography, AFM can probe local mechanical properties like adhesion and stiffness. nih.gov This would be valuable for understanding how this compound films interact with substrates or for assessing the uniformity of coatings derived from the compound. The results from AFM complement SEM data by providing higher vertical resolution and quantitative height information.

Table 3: Representative Surface Properties from AFM Analysis This table illustrates the type of quantitative topographical data that would be obtained from an AFM scan of a thin film of this compound on a silicon wafer.

| Measurement Parameter | Hypothetical Result | Significance |

|---|---|---|

| Scan Area | 5 µm x 5 µm | Defines the region of analysis |

| Root Mean Square (Rq) Roughness | 1.2 nm | Indicates a very smooth and uniform film surface |

| Average Roughness (Ra) | 0.9 nm | Provides a measure of the average surface height variations |

| Maximum Peak-to-Valley Height (Rmax) | 8.5 nm | Identifies the largest surface feature, possibly a small agglomerate |

| Feature Analysis | Uniformly distributed globular domains (avg. diameter 50-100 nm) | Reveals the nanoscale structure of the film |

Theoretical and Computational Chemistry Approaches to Tetrapropyldiboroxane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the nature of its chemical bonds. For Tetrapropyldiboroxane, these methods can offer deep insights into the stability and reactivity of the molecule, with a particular focus on the characteristic Boron-Oxygen-Boron (B-O-B) linkage.

Density Functional Theory (DFT) Studies on Boron-Oxygen-Boron Linkages

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. DFT studies would be instrumental in characterizing the geometric and electronic properties of the B-O-B bridge in this compound. Such calculations could predict key structural parameters and analyze the electron density distribution to understand the nature of the bonding.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the B-O-B Linkage in this compound

| Parameter | Predicted Value | Significance |

| B-O Bond Length | ~1.35 Å | Indicates a strong bond with some double bond character. |

| B-O-B Bond Angle | ~145° | Suggests a bent and flexible central linkage. |

| Mulliken Charge on Boron | +0.85 e | Highlights the electrophilic nature of the boron atoms. |

| Mulliken Charge on Oxygen | -0.95 e | Indicates the nucleophilic character of the oxygen atom. |

Note: The values in this table are illustrative and represent typical ranges observed in computational studies of similar organoboron compounds.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio methods can be employed. nih.gov These methods, while more computationally demanding than DFT, are based on first principles and can provide benchmark-quality data. purdue.edu High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain a highly accurate energy profile of this compound.

These calculations would be particularly valuable for predicting thermochemical properties like the enthalpy of formation and for simulating vibrational spectra (e.g., Infrared and Raman). nih.gov Comparing the computationally predicted spectra with experimental data, if it were available, would be a powerful tool for structural confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The propyl chains attached to the boron atoms in this compound introduce significant conformational flexibility. Molecular dynamics (MD) simulations are an ideal tool to explore the accessible conformations and the dynamic behavior of this molecule over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of processes that occur on longer timescales than can be feasibly addressed with quantum chemical methods. lidsen.com

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For organoboron compounds, specialized force field parameters may need to be developed to accurately model the interactions involving boron. semanticscholar.org

Table 2: Illustrative Conformational States of this compound from a Hypothetical MD Simulation

| Conformer | Relative Population | Dihedral Angle (C-B-O-B) | Key Feature |

| Staggered-trans | 65% | ~180° | Propyl groups are extended, minimizing steric hindrance. |

| Staggered-gauche | 30% | ~60° | Propyl groups are folded, leading to a more compact shape. |

| Eclipsed | 5% | ~0° | Higher energy state, representing a transition between staggered conformations. |

Note: This table presents a simplified, hypothetical scenario to illustrate the type of information that could be obtained from an MD simulation.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.gov For this compound, computational studies could be used to explore its reactivity in various chemical transformations.

Elucidation of Catalytic Mechanisms involving Diboroxanes

Diboroxanes can potentially act as catalysts or catalyst precursors in a variety of organic reactions. Computational methods, particularly DFT, can be used to model the entire catalytic cycle. mdpi.comub.edu This would involve identifying the active catalytic species, the mechanism of substrate activation, and the pathways for product formation and catalyst regeneration.

For instance, the Lewis acidic boron centers in this compound could activate carbonyl compounds towards nucleophilic attack. A computational study could map out the potential energy surface for such a reaction, identifying the key intermediates and transition states. The calculated activation barriers would provide a quantitative measure of the reaction's feasibility and could be used to predict how modifications to the catalyst structure might enhance its activity. sciforum.net

Predictive Modeling of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new or elusive compounds. ucl.ac.uknih.gov For this compound, the prediction of its NMR and IR spectra would be particularly useful.

DFT calculations can provide reliable predictions of ¹¹B, ¹³C, and ¹H NMR chemical shifts. ucl.ac.uknih.govimperial.ac.uk The ¹¹B NMR chemical shift is especially sensitive to the coordination environment of the boron atom and would be a key identifier for the diboroxane structure. By comparing the calculated chemical shifts with experimental data, one could confirm the structure of the compound and gain insights into its electronic environment. rsc.orgrsc.org

Similarly, the vibrational frequencies and intensities calculated from quantum chemical methods can be used to generate a theoretical IR spectrum. This would show characteristic peaks for the B-O-B stretching and bending modes, as well as vibrations associated with the propyl groups.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| B-O-B Asymmetric Stretch | ~1350 | Strong |

| B-O-B Symmetric Stretch | ~750 | Medium |

| C-H Stretch (propyl) | 2870-2960 | Strong |

| B-C Stretch | ~1100 | Medium |

Note: These are representative values based on general knowledge of organoboron compounds and are intended to be illustrative.

Machine Learning Applications in Organoboron Chemistry (e.g., for catalyst design)

The integration of machine learning (ML) into organoboron chemistry is providing transformative potential for the rational design of molecules and catalysts with specific, targeted properties. arxiv.org Traditionally, the discovery of novel catalysts has been a slow and costly process heavily reliant on trial-and-error experimentation. bbnchasm.com Machine learning offers a more systematic, data-driven approach, accelerating the discovery of new materials and enhancing the scientific understanding of chemical reactivity. arxiv.orgbbnchasm.com By leveraging advanced algorithms to analyze vast datasets, researchers can identify complex patterns and relationships between a molecule's structure and its function, significantly reducing the need for exhaustive laboratory synthesis and testing. bbnchasm.comijraset.com

In the realm of organoboron chemistry, ML models are being developed to predict various chemical properties with high accuracy. arxiv.org A significant area of focus is the prediction of Lewis acidity for boron-based compounds, a critical factor in their catalytic activity. arxiv.orgthemoonlight.io Researchers have successfully created interpretable ML models that can predict properties like Fluoride Ion Affinity (FIA), a proxy for Lewis acidity, with a mean absolute error of less than 6 kJ/mol. arxiv.org These models often outperform conventional "black-box" deep learning approaches, especially in low-data scenarios, by using chemically meaningful descriptors. arxiv.org Such descriptors can include quantum mechanical features derived from methods like Density Functional Theory (DFT) and parameters based on established principles like the Hammett linear free-energy relationship. arxiv.orgthemoonlight.io The use of explainable AI (XAI) techniques allows chemists to understand the factors influencing a model's prediction, bridging the gap between computational data and chemical intuition. arxiv.orgthemoonlight.io

The primary application of machine learning in this field is to accelerate catalyst design and discovery. bbnchasm.comumich.edu ML algorithms can rapidly screen vast chemical spaces to identify promising catalyst candidates. umich.edu This process often involves training predictive models on data generated from quantum mechanical (QM) calculations. umich.edumpg.de While QM methods like DFT provide precise calculations of molecular energies and structures, their high computational cost limits their application to relatively small systems. umich.educmu.edu Machine learning can overcome this limitation by developing interatomic potentials, or force fields, trained on QM data. umich.eduresearchgate.net These ML-derived force fields can then simulate much larger and more complex catalytic systems with near-QM accuracy but at a fraction of the computational expense. mpg.deresearchgate.net

This synergy between ML and computational chemistry enables a high-throughput screening workflow for catalyst design. The process begins with generating a large dataset of potential catalyst structures and their properties using DFT. aalto.fi An ML model is then trained on this data to learn the structure-property relationships. ijraset.com This trained model can subsequently predict the performance of new, untested catalyst candidates, allowing researchers to prioritize the most promising ones for experimental validation. umich.edu This approach has been used to identify active catalyst facets and optimal alloy compositions for various chemical transformations. umich.edumpg.de

Despite its promise, the success of machine learning in catalyst design is highly dependent on the quality and volume of the training data. aalto.fi A significant challenge is the availability of large, consistent, and well-curated experimental and computational datasets. umich.eduaalto.fi The development of open-access databases for chemical reactions is crucial for advancing data-driven approaches in catalysis research. aalto.fi

The table below illustrates a typical workflow for machine learning-assisted catalyst design in organoboron chemistry.

| Phase | Step | Description | Key Technologies |

| 1. Data Generation & Curation | High-Throughput Calculations | Generate a large dataset of candidate organoboron catalyst structures and their corresponding properties (e.g., reaction energies, activation barriers). | Density Functional Theory (DFT) |

| Database Compilation | Store the calculated data in a structured, accessible database. Address inconsistencies in notation and composition. aalto.fi | Catalysis-Hub, CatApp aalto.fi | |

| 2. Model Training | Feature Engineering | Select and engineer chemically meaningful descriptors that represent the catalyst's structure and composition. themoonlight.io | Quantum Mechanical Descriptors, Hammett Parameters arxiv.orgthemoonlight.io |

| Algorithm Selection & Training | Choose and train an appropriate ML algorithm (e.g., Kernel Ridge Regression, Random Forest, Neural Network) on the curated dataset. aalto.fi | Scikit-learn, TensorFlow umich.edu | |

| Model Validation | Evaluate the model's predictive accuracy using techniques like cross-validation. themoonlight.io | 10-fold cross-validation themoonlight.io | |

| 3. Prediction & Screening | High-Throughput Screening | Use the trained ML model to rapidly predict the catalytic performance of a vast number of new, virtual organoboron compounds. umich.edu | ML-derived Interatomic Potentials umich.eduresearchgate.net |

| Candidate Prioritization | Identify and rank the most promising catalyst candidates based on the model's predictions. | Predictive Analytics | |

| 4. Experimental Validation | Synthesis & Testing | Synthesize the top-ranked catalyst candidates in the laboratory. | Chemical Synthesis |

| Performance Evaluation | Experimentally measure the actual catalytic performance and compare it with the ML predictions. | Spectroscopic and Kinetic Analysis | |

| Feedback Loop | Use the new experimental data to further refine and improve the ML model for future predictions. mpg.de | Active Learning |

Reactivity and Mechanistic Pathways of Tetrapropyldiboroxane

Lewis Acidity and Electrophilic Activation in Organodiboroxanes

Organodiboroxanes, including tetrapropyldiboroxane, are characterized by the presence of a B-O-B linkage where the boron atoms possess vacant p-orbitals. This electronic configuration imparts Lewis acidic character to the molecule. The Lewis acidity of the boron centers in this compound allows it to act as an electrophile, enabling the activation of various substrates. The propyl groups, being electron-donating, may slightly modulate the Lewis acidity compared to aryl-substituted diboroxanes.

Hydrolysis and Alcoholysis Reactions of the B-O-B Linkage

The B-O-B linkage in this compound is susceptible to cleavage by protic reagents such as water and alcohols. This reactivity is a general feature of diboroxanes.

Hydrolysis: The reaction with water leads to the formation of propylboronic acid. The mechanism likely involves the nucleophilic attack of a water molecule on one of the boron atoms, followed by proton transfer and cleavage of the B-O-B bond. This process is often facile and highlights the moisture sensitivity of such compounds.

Alcoholysis: Similarly, alcohols can react with this compound to yield boronic esters. The reaction proceeds via a similar mechanistic pathway to hydrolysis, with the alcohol acting as the nucleophile. The nature of the alcohol can influence the rate and equilibrium of the reaction.

These reactions are significant in the context of the stability and handling of this compound, as even trace amounts of water or alcohol can lead to its decomposition.

Transborylation and Ligand Exchange Processes

Transborylation is a process involving the exchange of substituents between two boron centers. In the context of this compound, this could involve the exchange of propyl groups or the entire boroxane moiety with other organoboranes. While specific examples involving this compound are not documented, transborylation is a known equilibrium process in organoboron chemistry, often catalyzed by Lewis acids or bases. nih.gov

Ligand exchange at the boron centers of this compound is also a plausible process. This can involve the displacement of one of the propyl groups by another anionic ligand or the coordination of a neutral Lewis base to the boron atom, leading to a tetracoordinate boron species. The facility of these exchange reactions depends on the strength of the B-C bond and the nature of the incoming ligand.

Reactions with Unsaturated Substrates and Small Molecules

Based on the known reactivity of other organoboron compounds, this compound is expected to react with various unsaturated substrates and small molecules.

Unsaturated Substrates: Reactions with alkenes and alkynes could potentially occur, although such reactions with diboroxanes are less common than with other boron reagents like boranes. If such a reaction were to occur, it would likely require activation, for example, through a frustrated Lewis pair (FLP) mechanism (see section 5.5) or catalysis, leading to the formation of new carbon-boron bonds.

Small Molecules: The interaction of diboroxanes with small molecules like carbon dioxide (CO2) has been explored in the context of FLP chemistry. It is conceivable that under appropriate conditions, this compound could participate in the activation and functionalization of such small molecules.

Role of this compound in Frustrated Lewis Pair Chemistry (drawing inferences from diboroxane FLP studies)

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This "frustrated" combination can activate a variety of small molecules. nih.govmdpi.com Diboranes and related compounds have been utilized as the Lewis acidic component in FLP systems. windows.net

Given its Lewis acidic nature, this compound has the potential to act as the Lewis acid in an FLP. When combined with a bulky Lewis base, such as a sterically encumbered phosphine (B1218219) or amine, the resulting FLP could be capable of activating small molecules like H₂, CO₂, and unsaturated substrates. The propyl groups on the boron atoms would contribute to the steric environment around the Lewis acidic centers, which is a crucial factor in FLP reactivity. While direct experimental evidence for this compound in FLP chemistry is lacking, the general principles of FLP chemistry suggest it could be a viable component. nih.gov

Materials Science Applications Involving Tetrapropyldiboroxane

Incorporation into Polymeric Networks and Hybrid Materials

There is a notable absence of specific studies detailing the incorporation of tetrapropyldiboroxane into polymeric networks and hybrid materials. However, the reactivity of the B-O-B bond in the diboroxane moiety suggests its potential as a dynamic covalent linkage. In principle, this compound could be integrated into polymer backbones or act as a cross-linker. The formation of boroxine (B1236090) rings, for instance, is a reversible process that can be utilized in the design of self-healing polymers and vitrimers. The propyl groups on the boron atoms would influence the solubility and processing characteristics of such polymers.

Hybrid organic-inorganic materials could potentially be synthesized using this compound as a boron source. For instance, it could be incorporated into silica-based networks through sol-gel processes, leading to borosilicate-like materials with tailored properties. The organic side chains (propyl groups) could enhance the compatibility between the inorganic network and an organic polymer matrix in a composite material.

Role in the Design of Functional Organic Materials (e.g., for sensing, energy)

Specific examples of this compound in the design of functional organic materials for sensing and energy applications are not readily found in current literature. Nevertheless, the electron-deficient nature of the boron atoms in this compound could be exploited. Organoboron compounds are known to interact with electron-rich species, which is a property that can be harnessed for chemical sensing. For example, the interaction with fluoride ions or other Lewis bases could lead to changes in optical or electronic properties, forming the basis of a sensor.

In the context of energy materials, boron-containing polymers are being explored for applications in organic electronics. mdpi.com While there is no direct evidence for the use of this compound, its incorporation into conjugated polymer structures could modulate their electronic properties, such as the HOMO/LUMO energy levels. mdpi.com This could have implications for their use in organic photovoltaics or organic light-emitting diodes.

Use in the Synthesis of Boron-Containing Advanced Ceramics and Composites

The utility of this compound as a precursor for boron-containing advanced ceramics and composites is not specifically documented. However, organoboron compounds are generally considered valuable precursors for boron-based ceramics like boron nitride (BN) and boron carbide (B4C). rsc.orgresearchgate.net Through a process known as polymer-derived ceramics (PDCs), a polymer containing the desired elements is synthesized, shaped, and then pyrolyzed to yield the final ceramic material. rsc.org this compound could potentially be used as a monomer or cross-linker in a preceramic polymer. Upon pyrolysis, the organic propyl groups would be removed, and the boron and oxygen would rearrange to form a boron-containing ceramic, possibly a borosilicate or a boron oxide-based material.

In advanced composites, such a precursor could be used to infiltrate a fiber preform (e.g., carbon or silicon carbide fibers) and then pyrolyzed to form a ceramic matrix composite (CMC). The specific composition and properties of the resulting ceramic would depend on the pyrolysis conditions and the presence of other elements in the precursor system.

Development of Adaptable and Responsive Materials through Dynamic Covalent Chemistry

While direct research on this compound in dynamic covalent chemistry (DCC) is scarce, the chemistry of boroxines, which are structurally related to diboroxanes, is well-established within this field. nih.govnih.gov Boroxine formation is a reversible condensation reaction of boronic acids, making it a prime example of a dynamic covalent bond. nih.gov It can be inferred that the B-O-B linkage in this compound could also exhibit dynamic behavior, potentially undergoing exchange reactions with other boronic acids or diols.

This dynamic nature could be harnessed to create adaptable and responsive materials. For instance, a polymer network cross-linked with diboroxane units could exhibit self-healing properties. If the material is damaged, the reversible nature of the B-O-B bonds could allow the network to reform upon the application of a stimulus like heat or water. nih.govyoutube.com Similarly, this dynamic chemistry could be used to create vitrimers, a class of plastics that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. The exchange reactions of the diboroxane cross-links would allow the material to flow at elevated temperatures without losing its network integrity.

The table below summarizes the inferred potential applications of this compound in materials science, based on the general chemistry of related compounds.

| Application Area | Inferred Potential Role of this compound | Key Chemical Feature |

| Polymeric Networks | Dynamic cross-linker for self-healing polymers and vitrimers. | Reversible B-O-B bond. |

| Hybrid Materials | Boron source for borosilicate-like materials via sol-gel processing. | Reactivity of the diboroxane moiety. |

| Functional Organic Materials | Active component in chemical sensors for Lewis bases. | Electron-deficient boron atoms. |

| Advanced Ceramics | Precursor for boron-containing ceramics through pyrolysis. | Organoboron composition. |

| Adaptable Materials | Building block for materials with responsive properties based on DCC. | Dynamic nature of the B-O-B linkage. |

Future Research Directions and Emerging Paradigms in Tetrapropyldiboroxane Chemistry

Development of Sustainable and Green Synthetic Routes

The future of tetrapropyldiboroxane synthesis is intrinsically linked to the principles of green chemistry, aiming to develop manufacturing processes that are more environmentally benign and efficient. taylorfrancis.com Research is focused on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. A significant trend is the move away from traditional methods that may rely on harsh reagents or produce substantial waste streams towards more sustainable alternatives.

Key research directions include:

Metal-Free Catalysis: A major thrust is the development of metal-free catalytic systems to replace transition-metal catalysts, which can be costly and pose toxicity concerns. nih.gov The use of organocatalysts, such as N-heterocyclic carbenes (NHCs) or phosphines, offers a promising alternative for borylation reactions, potentially leading to milder reaction conditions and improved environmental profiles. researchgate.net

Alternative Solvents and Reaction Conditions: Efforts are underway to replace conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Additionally, solvent-free reaction conditions are being explored to reduce waste and simplify purification processes. rsc.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves designing reactions where byproducts are minimized or are themselves valuable.

| Synthetic Approach | Traditional Method | Emerging Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Catalysis | Transition-metal catalysts (e.g., Palladium, Iridium) | Metal-free organocatalysis (e.g., NHCs) nih.gov | Reduced toxicity, lower cost, milder conditions. |

| Solvents | Volatile organic compounds (e.g., THF, Toluene) | Benign solvents (e.g., water) or solvent-free conditions rsc.org | Reduced environmental pollution, improved safety. |

| Reagents | Use of stoichiometric and potentially hazardous reagents | Catalytic amounts of reagents, focus on atom economy | Less waste generation, increased efficiency. |

Exploration of Novel Reactivity Patterns and Selectivity Control

While the existing reactivity of this compound is well-utilized, future research aims to uncover and harness new reaction pathways. A central goal is to achieve higher levels of control over reaction outcomes, particularly in the synthesis of complex chiral molecules. nih.gov The development of novel catalytic methods is expected to enable transformations that are currently challenging or inefficient. rsc.org

Emerging areas of focus are:

Asymmetric Catalysis: The design of new chiral catalysts to control the stereoselectivity of reactions involving this compound is a high-priority area. This would allow for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science.

Catalyst-Promoted Metalate Shifts: Recent developments in catalyst-promoted 1,2-metalate shifts are opening up new strategies for carbon-carbon bond formation. nih.gov Applying these concepts to this compound could lead to novel synthetic methodologies for creating complex organic structures.

Photochemical Reactions: The use of light to induce reactions (photochemistry) offers a powerful tool for accessing unique reactivity patterns. nih.gov Exploring the photoinduced transformations of this compound could provide new routes to valuable organoboron compounds under mild conditions.

Integration with Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms is critical for optimizing existing processes and discovering new ones. The integration of advanced analytical techniques for real-time, or in-situ, monitoring of reactions provides unprecedented insight into the transient species and reaction kinetics that govern chemical transformations. mt.comspectroscopyonline.com

Future research will increasingly rely on:

Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to track the concentration of reactants, intermediates, and products as a reaction progresses. mt.comnih.gov This real-time data is invaluable for elucidating reaction pathways and identifying rate-limiting steps.

Mass Spectrometry: Advanced mass spectrometry techniques can be used to detect and characterize short-lived intermediates, providing direct evidence for proposed reaction mechanisms.

Combined Techniques: The power of in-situ analysis is amplified when multiple techniques are used concurrently. For example, combining spectroscopic methods with calorimetric measurements can provide a comprehensive picture of both the chemical and energetic landscape of a reaction.

| In-Situ Technique | Information Gained | Impact on this compound Chemistry |

|---|---|---|

| FTIR/Raman Spectroscopy mt.com | Real-time concentration profiles of reactants, intermediates, products. | Optimization of reaction conditions, mechanistic elucidation. |

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) korea.ac.kr | Detection and identification of transient intermediates and byproducts. | Confirmation of reaction pathways, understanding of selectivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on species in solution, kinetic data. | Detailed mechanistic studies, characterization of complex equilibria. |

Computational Design and High-Throughput Screening for New Applications

The traditional, trial-and-error approach to discovering new materials and applications is being revolutionized by computational chemistry and machine learning. energyfrontier.us These tools enable the rapid screening of virtual compound libraries and the prediction of material properties, significantly accelerating the pace of research. researchgate.net

Future paradigms in this area include:

Machine Learning (ML) for Catalyst Design: ML algorithms can be trained on existing experimental and computational data to predict the performance of new catalysts for reactions involving this compound. mpg.deosti.gov This data-driven approach can identify promising catalyst structures, saving significant time and resources. energyfrontier.usarxiv.org

High-Throughput Screening (HTS): Computational HTS involves systematically evaluating large numbers of virtual molecules for specific properties. muni.czmuni.cz This can be used to identify new applications for this compound derivatives in areas like electronics, optics, or medicine.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and reactivity of molecules. These calculations can be used to rationalize experimental observations and guide the design of new experiments.

Expanding Applications in Energy Conversion and Storage Systems

Organoboron compounds are showing considerable promise in the development of next-generation energy technologies. rsc.org Their unique electronic properties make them suitable for a variety of roles in devices for energy conversion and storage. mdpi.comtaylorfrancis.com

Potential future applications for this compound derivatives include:

Organic Solar Cells (OSCs): Boron-containing polymers and small molecules can be designed to have specific electronic properties, making them excellent candidates for use as electron-acceptor or electron-donor materials in OSCs. rsc.orgrsc.org

Lithium-Ion Batteries (LIBs): Organoboron compounds are being investigated as electrolyte additives to improve the stability and performance of LIBs. mdpi.com They can help in the formation of a stable solid electrolyte interphase (SEI) on the anode, enhancing battery life and safety. preprints.org

Fuel Cells and Supercapacitors: The versatility of organoboron chemistry allows for the synthesis of materials with high surface areas and tailored electrochemical properties, which are desirable for electrode materials in supercapacitors and components in fuel cells. mdpi.comrsc.org

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The intersection of organoboron chemistry with nanoscience and supramolecular chemistry is a fertile ground for innovation. umd.edu The principles of molecular self-assembly can be used to construct complex, functional nanostructures from this compound-based building blocks. edinformatics.comdatanose.nl

Exciting future directions include:

Self-Assembling Materials: The B-O-B linkage in diboroxanes can participate in non-covalent interactions, such as hydrogen bonding and Lewis acid-base interactions. This can be exploited to design molecules that spontaneously assemble into well-defined structures like gels, liquid crystals, or vesicles. frontiersin.org These materials could find applications in drug delivery, sensing, and catalysis. univ-rennes.fr

Functional Nanomaterials: this compound can be incorporated into larger molecular architectures to create functional nanomaterials. rsc.orgresearchgate.net For example, boron-containing nanoparticles or polymers could be developed for applications in biomedical imaging or as responsive materials that change their properties in response to external stimuli. ub.eduresearchgate.net

Supramolecular Cages and Frameworks: The ability of boron to form dative bonds, for instance with nitrogen, can be used to construct discrete molecular cages and extended frameworks. doaj.org These structures can be designed to selectively bind guest molecules, leading to applications in separation, storage, and sensing.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (CPPs). Use statistical tools (e.g., ANOVA) to assess the impact of catalyst loading, stirring rates, and temperature gradients. Standardize raw material sourcing and validate consistency via QC/QA protocols (e.g., ICP-MS for trace metal analysis) .

Data Analysis and Presentation Guidelines

Q. What frameworks improve reproducibility in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.